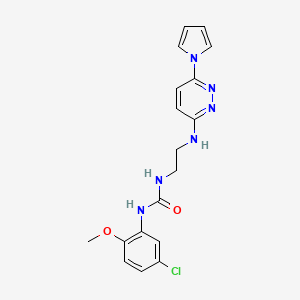

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O2/c1-27-15-5-4-13(19)12-14(15)22-18(26)21-9-8-20-16-6-7-17(24-23-16)25-10-2-3-11-25/h2-7,10-12H,8-9H2,1H3,(H,20,23)(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPARZLCEQFCQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyridazinyl and pyrrole moieties suggests potential inhibitory effects on various biological pathways. Preliminary studies indicate that the compound may modulate signal transduction pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Antiproliferative Effects

In vitro studies have demonstrated that 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of MOLM14 cells, which harbor FLT3 mutations, indicating its potential as a therapeutic agent for acute myeloid leukemia (AML) .

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| MOLM14 | 0.5 | Potent inhibition observed |

| K562 | >10 | Minimal inhibitory effect |

Antibacterial Activity

Research indicates that derivatives of this compound possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that modifications to the chemical structure can enhance antibacterial efficacy.

| Bacteria | MIC (µM) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 20-40 | Ceftriaxone (4 µM) |

| Escherichia coli | 40-70 | Ceftriaxone (0.1 µM) |

Study 1: Inhibition of FLT3 Mutations

A study published in Nature highlighted the effectiveness of this compound in inhibiting FLT3 mutations in AML cell lines. The research demonstrated that the compound selectively inhibited the proliferation of cells with FLT3 mutations while sparing normal hematopoietic cells .

Study 2: Antibacterial Screening

In another study examining various derivatives, the compound showed promising results against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The derivatives were synthesized and tested for their MIC values, revealing significant antibacterial activity compared to standard antibiotics .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties:

- Antibacterial Efficacy : The compound has shown effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli, with varying degrees of inhibition depending on structural modifications .

- Antifungal Properties : It has also displayed antifungal activity against Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections .

Anti-inflammatory Efficacy

In a controlled study involving carrageenan-induced paw edema in rats, derivatives of this compound demonstrated significant anti-inflammatory effects. The results indicated that these derivatives outperformed traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential use in managing inflammatory conditions .

Antiviral Activity

Preliminary investigations into the antiviral properties of related compounds have shown promising results against RNA viruses. Effective concentration values (EC50) for these compounds ranged from 0.20 to 0.35 μM, highlighting their potential for development as antiviral agents .

Summary Table of Research Findings

| Property | Details |

|---|---|

| IUPAC Name | 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea |

| Biological Activities | Antimicrobial, anti-inflammatory, antiviral |

| Synthesis Method | Multi-step organic reactions involving coupling and substitution |

| Key Findings | Effective against bacterial strains; significant anti-inflammatory and antiviral activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several urea-based inhibitors:

PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea) Core Structure: Quinoline instead of pyridazine-pyrrole. Key Differences: PQ401’s rigid quinoline heterocycle contrasts with the target compound’s pyridazine-pyrrole system. The latter’s pyrrole may enhance π-π stacking, while the ethylamino linker increases conformational flexibility. Pharmacological Relevance: PQ401 is a known IGF-1R inhibitor, suggesting the 5-chloro-2-methoxyphenyl group may contribute to shared target interactions.

PD173074 (1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea) Core Structure: Pyrido[2,3-d]pyrimidine with bulky tert-butyl and diethylamino groups. Key Differences: PD173074’s larger, planar heterocycle and hydrophobic substituents likely improve FGFR binding selectivity, whereas the target compound’s pyrrole-pyridazine system may favor solubility.

N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine Core Structure: Pyridazine with pyrazole instead of pyrrole.

Pharmacological Activity

- PQ401 : Inhibits IGF-1R (IC₅₀ = 0.1 µM) via urea-mediated interactions with the ATP-binding pocket .

- PD173074 : Potent FGFR inhibitor (IC₅₀ < 10 nM) due to hydrophobic and electrostatic complementarity .

- Target Compound : Hypothesized to target EGFR or VEGFR based on structural parallels to tyrphostins (e.g., AG1478) but lacks confirmed activity data.

Physicochemical Properties

Research Findings

Heterocyclic Influence: Pyridazine-pyrrole systems exhibit higher aqueous solubility than quinoline (PQ401) or pyrido-pyrimidine (PD173074) cores, aiding bioavailability.

Substituent Impact : The 5-chloro-2-methoxyphenyl group, shared with PQ401, is critical for kinase binding but may require heterocyclic optimization for selectivity.

Q & A

Basic: What are the recommended synthetic routes for preparing this urea derivative, and how do reaction conditions influence yield?

Methodological Answer:

The compound’s synthesis likely involves coupling an isocyanate with an amine-bearing intermediate. For analogous urea derivatives, a two-step approach is often optimal:

Step 1: Generate an aryl isocyanate intermediate via carbonylation using triphosgene (1/3 equivalent) in the presence of trimethylamine (2 equivalents) to neutralize HCl .

Step 2: React the isocyanate with a nucleophilic amine (e.g., 5-chloro-2-methoxyaniline) under inert solvents like dichloromethane or toluene, with reflux and triethylamine as a base .

Key Variables:

- Solvent polarity affects reaction kinetics; non-polar solvents may reduce side reactions.

- Excess amine (1.2–1.5 equivalents) improves urea formation efficiency .

- Temperature control during carbonylation minimizes decomposition of reactive intermediates .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR: Identify protons and carbons in the pyrrole, pyridazine, and urea moieties. For example:

- FTIR: Confirm urea C=O stretching (~1640–1680 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) .

- HRMS: Validate molecular weight and isotopic patterns (e.g., chlorine atoms contribute distinct M+2 peaks) .

Advanced: How can computational methods aid in predicting the compound’s reactivity or binding interactions?

Methodological Answer:

- DFT Calculations: Optimize the molecular geometry to study intramolecular hydrogen bonding between the urea NH and pyridazine N, which may stabilize the conformation .

- Molecular Docking: Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Parameterize partial charges for the chlorine and methoxy groups to improve accuracy.

- Solubility Prediction: Use COSMO-RS to estimate logP and solubility in DMSO/water mixtures, guiding formulation strategies .

Advanced: How should researchers address contradictory biological activity data in related urea derivatives?

Methodological Answer:

- Control Experiments: Replicate assays with standardized conditions (e.g., fixed DMSO concentration ≤1%) to rule out solvent effects .

- SAR Analysis: Compare substituent effects (e.g., chloro vs. methoxy groups) on activity. For example, meta-chloro substituents may enhance target affinity versus para-substituted analogs .

- Orthogonal Assays: Validate primary results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Basic: What strategies improve solubility of this hydrophobic urea derivative for in vitro assays?

Methodological Answer:

- Co-solvents: Use DMSO (≤0.5% v/v) in aqueous buffers to prevent precipitation .

- Cyclodextrin Complexation: Prepare hydroxypropyl-β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Salt Formation: Explore HCl or trifluoroacetate salts if ionizable groups (e.g., pyridazine N) are present .

Advanced: How can reaction mechanisms for urea formation be validated experimentally?

Methodological Answer:

- Kinetic Studies: Monitor isocyanate consumption via FTIR (disappearance of NCO peak at ~2270 cm⁻¹) over time under varying temperatures .

- Isotope Labeling: Use 15N-labeled amines to track urea NH protons in NMR, confirming nucleophilic attack pathways .

- Trapping Intermediates: Quench reactions at 50% conversion with methanol to isolate and characterize isocyanate intermediates via LC-MS .

Basic: What stability challenges arise during storage, and how are they mitigated?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the urea moiety in humid conditions or oxidation of the pyrrole ring.

- Stabilization Methods:

Advanced: How can researchers design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

- Core Modifications: Synthesize analogs with:

- Assay Design: Test against a panel of related targets (e.g., kinases, GPCRs) to identify selectivity profiles .

Advanced: What statistical tools are recommended for optimizing reaction conditions?

Methodological Answer:

- Design of Experiments (DoE): Use a Box-Behnken design to evaluate factors like temperature, solvent ratio, and catalyst loading. Response variables include yield and purity .

- Multivariate Analysis: Apply PCA (principal component analysis) to correlate spectroscopic data (e.g., NMR shifts) with reaction outcomes .

Basic: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.